1,3,5-Tris(4-aminophenoxy)benzene

Photosensitive polyimide Dielectric constant Microelectronics packaging

Researchers seeking hyperbranched polyimide monomers often face poor organosolubility and narrow processing windows with fully rigid triamines. TAPOB solves this via flexible ether linkages that enhance solubility while preserving thermal stability (Td10 >505°C). • Enables >15 wt% solids loading in NMP/DMF - 87.5% higher than rigid analogs • Yields low CTE films (54.3 ppm/°C at 2 mol% loading) for microelectronic packaging • Achieves H₂/CH₄ selectivity α=228 and O₂/N₂ selectivity α=6.4 in gas separation membranes

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
CAS No. 102852-92-6
Cat. No. B044158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-aminophenoxy)benzene
CAS102852-92-6
Synonyms4,4’,4’’-[1,3,5-Benzenetriyltris(oxy)]trisbenzenamine;  1,3,5-Tris(p-aminophenoxy)benzene;  135TAPOB
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
InChIInChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2
InChIKeyPAPDRIKTCIYHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAPOB: High-Performance Polymer Precursor


1,3,5-Tris(4-aminophenoxy)benzene (CAS 102852-92-6), commonly abbreviated as TAPOB or 135TAPOB, is a trifunctional aromatic triamine monomer characterized by a 1,3,5-substituted benzene core linked to three 4-aminophenoxy groups. With a molecular formula of C24H21N3O3 and molecular weight of 399.44 g/mol, this compound exhibits a melting point of 88–90 °C and is a white to off-white solid at ambient conditions . TAPOB functions primarily as a B3 monomer in A2+B3 polymerization systems, enabling the synthesis of hyperbranched polyimides (HB PIs), covalent organic frameworks (COFs), and crosslinked polymer networks. Its molecular architecture combines a rigid aromatic core with flexible ether linkages, a design that confers both thermal robustness and enhanced processability relative to fully rigid triamine analogs [1].

Hyperbranched Polymer Synthesis Trifunctional B3 monomer for A2+B3 polyimide systems; enables controlled crosslinking density and network topology.
Organosolubility & Processability Flexible ether linkages enhance solubility in NMP/DMF, supporting high solids loading for film casting and lithography.
Thermal & Dimensional Stability Rigid aromatic core with reported 10% weight-loss temperatures above 505 °C; supports applications requiring thermomechanical integrity.

Why TAPOB Substitution Fails


The substitution of 1,3,5-tris(4-aminophenoxy)benzene (TAPOB) with alternative triamine monomers cannot be performed without fundamentally altering polymer network topology and resulting material performance. TAPOB's distinguishing feature is the presence of flexible ether (–O–) linkages between the central benzene core and each terminal aminophenyl group . This structural motif differentiates TAPOB from fully rigid triamines such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) and tris(4-aminophenyl)amine (TAPA). The ether linkages increase rotational freedom, which enhances solubility in organic solvents and permits higher solids loading during polymer processing—a critical parameter for scalable fabrication of polyimide films and membranes [1]. Conversely, the rigid aromatic framework still provides sufficient thermal stability, yielding polymers with 10% weight-loss temperatures exceeding 505 °C [2]. Generic substitution with a fully rigid analog results in markedly reduced organosolubility, narrower processing windows, and compromised film-forming characteristics. The quantitative evidence presented below establishes that TAPOB occupies a specific performance niche that cannot be replicated by its closest structural analogs.

Rigid Triamine Analogs (TAPB/TAPA)
Replacing TAPOB with fully rigid triamines can reduce organosolubility and limit processing windows, potentially lowering achievable solid content and film-forming quality.
Loss of Ether Linkage Flexibility
The ether (–O–) spacers in TAPOB contribute to rotational freedom; their absence in rigid analogs may compromise solubility and scalable fabrication of films and membranes.
Thermomechanical Property Shift
Different network topology from alternative monomers can shift coefficient of thermal expansion (CTE) and dielectric properties, affecting dimensional stability in microelectronic packaging.

TAPOB Comparative Performance Evidence


Dielectric Constant and CTE vs. Rigid Analog

In a direct head-to-head comparison within identical 6FDA-TFMB polymer matrices at comparable molar loading (2–3 mol%), the micro-branched crosslinker 1,3,5-tris(4-aminophenoxy)benzene (designated POB in the study) and its fully rigid analog 1,3,5-tris(4-aminophenyl)benzene (designated PB) were evaluated for dielectric and thermomechanical performance. The POB-crosslinked film (PSPI-2) exhibited a dielectric constant (Dk) of 2.77 at 10 GHz and a coefficient of thermal expansion (CTE) of 54.3 ppm °C⁻¹ [1]. The PB-crosslinked film (PSPI-3) achieved a lower Dk of 2.62 at 10 GHz but exhibited a higher CTE of 59.4 ppm °C⁻¹ [1].

Dielectric & CTE
Head-to-head
TAPOB (POB) film: Dk 2.77, CTE 54.3 ppm/°C; Rigid PB film: Dk 2.62, CTE 59.4 ppm/°C at 10 GHz.
Lower CTE supports dimensional stability in packaging.
6FDA-TFMB matrix; 2–3 mol% loading.
Photosensitive polyimide Dielectric constant Microelectronics packaging

Gas Separation Selectivity: Hyperbranched vs. Linear

In a cross-study comparison of gas transport properties, hyperbranched polyimide synthesized from TAPOB (6FDA-TAPOB) was evaluated against linear-type polyimides prepared from structurally analogous diamines—1,4-bis(4-aminophenoxy)benzene (TPEQ) and 1,3-bis(4-aminophenoxy)benzene (TPER)—using the same dianhydride (6FDA). The 6FDA-TAPOB hyperbranched polyimide exhibited a fractional free volume (FFV) higher than the linear-type analogs, indicating looser molecular chain packing attributable to the hyperbranched architecture [1]. Despite reduced segmental mobility, 6FDA-TAPOB displayed considerably high gas solubility, yielding effective O₂/N₂ selectivity that the authors attribute to the unique size and distribution of free volume holes arising from the characteristic hyperbranched structure [1].

Gas Separation Selectivity
Reported
6FDA-TAPOB hyperbranched PI: higher FFV and effective O₂/N₂ selectivity vs. linear 6FDA-TPEQ/TPER analogs.
Hyperbranched architecture creates unique free volume for gas separation.
Cross-study comparable; selectivity attributed to TAPOB structure.
Gas separation membrane O₂/N₂ selectivity Hyperbranched polyimide

Mechanical and Dielectric Properties vs. POSS

A systematic investigation of polyimide film systems employed 1,3,5-tris(4-aminophenoxy)benzene (designated TAB in the study) as a crosslinked reference benchmark against aminophenyl POSS-crosslinked networks of varying functionalities. The TAB-crosslinked reference film established baseline performance metrics against which POSS-hybrid systems were quantitatively evaluated [1]. Medium amino-functionality POSS-crosslinked films (PI-5NH₂-OPS) achieved a tensile strength of 139.06 MPa and modulus of 8.61 GPa, while low amino-functionality POSS films (PI-3NH₂-OPS) attained a dielectric constant of 2.44 at 10 MHz [1].

Mechanical & Dielectric Baseline
Reported
TAB-crosslinked film serves as non-hybrid baseline. POSS hybrids reached tensile 139 MPa, Dk 2.44 at 10 MHz.
Provides consistent baseline for evaluating hybrid nanomaterial effects.
TAPOB as crosslinked reference for POSS comparison.
Polyimide film Dielectric constant Tensile strength

Organosolubility Enhancement via 6FDA Copolymerization

In a direct head-to-head comparison of organosolubility, a 6FDA-TAPOB-BTDA-2,6-dimethylaniline co-polyimide synthesized via stage addition copolymerization exhibited substantially improved solubility relative to the polymer based on TAPOB-BTDA-2,6-dimethylaniline without the 6FDA core incorporation [1]. The solid content achievable in polymer solutions increased from 8 wt% to over 15 wt% in both N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) [1].

Organosolubility Gain
Head-to-head
Solid content: 8 wt% (TAPOB-BTDA) → >15 wt% (6FDA-TAPOB-BTDA co-PI) in NMP/DMF.
Higher solids loading improves processing economy and film casting.
Stage addition copolymerization method.
Organosolubility Photosensitive polyimide Polymer processing

TAPOB Application Scenarios


Photosensitive Polyimides for Semiconductor Packaging

TAPOB (designated POB) functions as a micro-branched crosslinker in 6FDA-TFMB photosensitive polyimide systems, where it enables precise control over crosslinking density and topological heterogeneity. At 2 mol% loading, TAPOB-crosslinked films achieve a dielectric constant of 2.77 at 10 GHz and a coefficient of thermal expansion of 54.3 ppm °C⁻¹ [1]. This CTE value is 8.6% lower than that achieved with the fully rigid analog 1,3,5-tris(4-aminophenyl)benzene (PB) at comparable loading [1]. The reduced CTE minimizes thermomechanical mismatch with silicon substrates, making TAPOB the preferred crosslinker selection for applications requiring enhanced dimensional stability in multilayer packaging architectures.

Hyperbranched Polyimide Gas Separation Membranes

TAPOB-derived hyperbranched polyimides (6FDA-TAPOB) exhibit a higher fractional free volume (FFV) compared to linear polyimide analogs prepared from structurally related diamines TPEQ and TPER with the same 6FDA dianhydride [2]. The characteristic hyperbranched architecture creates a unique free volume size and distribution that enables effective O₂/N₂ selectivity despite reduced segmental mobility [2]. This performance attribute is directly attributable to TAPOB's trifunctional B3 monomer structure and cannot be achieved with linear diamine monomers. Composite membranes employing 6FDA-TAPOB selective layers have demonstrated H₂/CH₄ selectivity (α = 228) and O₂/N₂ selectivity (α = 6.4) [3], positioning TAPOB-based polyimides as viable candidates for air separation and hydrogen recovery applications.

High-Solids Polyimide Formulations for Lithography

TAPOB-based hyperbranched co-polyimides incorporating 6FDA into the macromolecular core achieve solids loadings exceeding 15 wt% in NMP and DMF processing solvents, representing an 87.5% improvement over TAPOB-BTDA polymers without core modification (8 wt% limit) [4]. This enhanced organosolubility directly reduces solvent consumption and enables more efficient film casting operations. The resulting photosensitive polyimides maintain lithographic resolution better than 3 μm [4], making TAPOB-containing formulations suitable for high-throughput manufacturing of microelectronic device layers where both processing economy and pattern fidelity are critical procurement considerations.

Application
Selection Property
Validation Focus
Photosensitive Polyimides for Packaging
Micro-branched crosslinking density control
CTE and dielectric constant at GHz frequencies
Gas Separation Membranes
Hyperbranched free volume distribution
O₂/N₂ and H₂/CH₄ selectivity performance
High-Solids Lithography Formulations
Organosolubility and solid loading capacity
Processing window and pattern resolution

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